3-Methylbut-2-enoyl isothiocyanate

Description

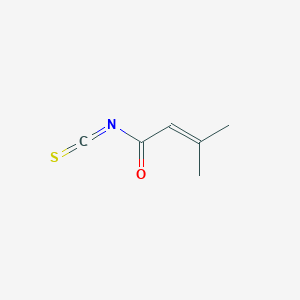

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

3-methylbut-2-enoyl isothiocyanate |

InChI |

InChI=1S/C6H7NOS/c1-5(2)3-6(8)7-4-9/h3H,1-2H3 |

InChI Key |

SXUSSBDMIWEHRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)N=C=S)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Methylbut 2 Enoyl Isothiocyanate

General Reactivity of the Isothiocyanate Functional Group (R−N=C=S)

The isothiocyanate group is a heterocumulene, characterized by the linear arrangement of the nitrogen, carbon, and sulfur atoms. Its reactivity stems from the electronic distribution across these three atoms. The presence of an acyl group, as in 3-methylbut-2-enoyl isothiocyanate, significantly enhances the reactivity of the adjacent isothiocyanate functionality due to its strong electron-withdrawing nature. arkat-usa.org This acyl group promotes nucleophilic addition at the central carbon atom. arkat-usa.org

The central carbon atom of the isothiocyanate group is highly electrophilic. This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which are more electronegative. This creates a partial positive charge on the carbon, making it susceptible to attack by a wide range of nucleophiles. nih.govnih.govwikipedia.org The general mechanism involves the nucleophile attacking the central carbon, followed by protonation of the nitrogen or sulfur atom. Isothiocyanates are generally considered weak electrophiles but readily react with various nucleophiles. wikipedia.org The electrophilicity of the isothiocyanate carbon is a key factor in its synthetic utility. acs.org

While the carbon atom is electrophilic, both the nitrogen and sulfur atoms in the isothiocyanate group possess nucleophilic character due to the presence of lone pairs of electrons. arkat-usa.orgmdpi.com The sulfur atom, being larger and more polarizable, is generally a stronger nucleophile than the nitrogen atom. nih.gov It can participate in reactions with electrophiles, particularly soft electrophiles. The nitrogen atom also has a lone pair of electrons and can act as a nucleophile. arkat-usa.org In certain reactions, particularly in the presence of strong electrophiles, the nitrogen atom can be the site of attack. The dual electrophilic and nucleophilic nature of the isothiocyanate group makes it a versatile functional group in organic synthesis. arkat-usa.org

Nucleophilic Addition Reactions of this compound

The most common reactions of isothiocyanates involve the nucleophilic addition to the electrophilic carbon atom. A variety of nucleophiles, including amines, alcohols, thiols, and hydrazines, can participate in these reactions, leading to a diverse range of products.

The reaction of isothiocyanates with primary and secondary amines is a well-established and highly efficient method for the synthesis of substituted thioureas. researchgate.netresearchgate.netorganic-chemistry.org This reaction typically proceeds rapidly and often quantitatively. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, forming a stable thiourea (B124793) derivative. arkat-usa.orgnih.gov This method is general for a wide range of alkyl and aryl amines. orgsyn.orgnih.gov The reaction is often carried out in a suitable solvent such as benzene (B151609), acetone (B3395972), or even water. arkat-usa.orgorganic-chemistry.org In the case of this compound, the reaction with an amine (R'NH₂) would yield the corresponding N-(3-methylbut-2-enoyl)-N'-substituted thiourea.

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Primary Alkyl/Aryl Amine | N-Alkyl/Aryl-N'-(acyl)thiourea | Benzene or acetone | 79-92 |

| Ammonia | N-(acyl)thiourea | Aqueous or ethanolic solution | 74-81 |

| Secondary Amine | N,N-Disubstituted-N'-(acyl)thiourea | (Not specified) | (Not specified) |

This table presents generalized data for the reaction of acyl isothiocyanates with amines based on available literature. Specific yields for this compound may vary.

Isothiocyanates can also react with alcohols and thiols, although these reactions are generally less facile than those with amines. The reaction with alcohols yields thiocarbamates (also known as thiourethanes), while the reaction with thiols produces dithiocarbamates. srce.hrnih.govbeilstein-journals.org These reactions often require a base or catalyst to proceed efficiently. nih.gov The nucleophilic oxygen of the alcohol or sulfur of the thiol attacks the electrophilic carbon of the isothiocyanate. Thiols are generally more reactive than alcohols in this context due to the higher nucleophilicity of sulfur. researchgate.netresearchgate.net

| Nucleophile | Product | Reaction Conditions |

| Alcohol (ROH) | O-Alkyl thiocarbamate | Base catalysis (e.g., NaH) in THF |

| Thiol (RSH) | Dithiocarbamate (B8719985) | Base catalysis (e.g., NaH) in THF |

| Water (H₂O) | Thiocarbamic acid (unstable) | Alkaline conditions |

This table is based on general reactivity patterns of isothiocyanates. Specific conditions and outcomes for this compound may differ. srce.hrnih.govbeilstein-journals.orgnih.gov

Hydrazines react with isothiocyanates to form thiosemicarbazides. The reaction of acyl isothiocyanates, such as benzoyl isothiocyanate, with alkyl hydrazines has been shown to be a useful method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones through subsequent cyclization. rsc.org The initial step is the nucleophilic addition of the hydrazine (B178648) to the isothiocyanate carbon. Depending on the substitution pattern of the hydrazine and the reaction conditions, different products can be obtained. arkat-usa.org For this compound, the reaction with hydrazine would likely yield N-(3-methylbut-2-enoyl)thiosemicarbazide, which could potentially undergo further transformations.

| Hydrazine Reactant | Initial Product | Potential Final Product (after cyclization) |

| Alkyl Hydrazine | 4-Alkyl-1-(acyl)thiosemicarbazide | 1-Alkyl-3-(3-methylbut-2-enyl)-Δ³-1,2,4-triazoline-5-thione |

| Hydrazine Hydrate | 1-(Acyl)thiosemicarbazide | 3-(3-methylbut-2-enyl)-1,2,4-triazole-5-thiol |

This table presents expected products based on the reactivity of analogous acyl isothiocyanates. The actual products for this compound would require experimental verification. rsc.org

Cycloaddition Reactions and Formation of Heterocyclic Systems

The conjugated system of this compound, encompassing the C=C double bond and the C=O group, as well as the cumulenic N=C=S system of the isothiocyanate moiety, provides multiple sites for cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic molecules from relatively simple starting materials.

[3+2] Cycloadditions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. In the context of this compound, the carbon-carbon double bond can act as the dipolarophile, reacting with various 1,3-dipoles. Examples of 1,3-dipoles that could potentially react include nitrile oxides, azides, and nitrones. uchicago.edunih.gov The reaction mechanism is generally considered to be a concerted process, where the two new sigma bonds are formed in a single step. nih.gov The regioselectivity of the addition would be governed by both steric and electronic factors, including the orbital coefficients of the frontier molecular orbitals of the reactants. nih.gov While specific examples involving this compound are not extensively documented in the literature, the general reactivity of α,β-unsaturated carbonyl compounds suggests its capability to undergo such transformations.

[4+1] Cycloadditions

[4+1] cycloaddition reactions involve a four-atom component reacting with a one-atom component to form a five-membered ring. For this compound, the conjugated diene system (C=C-C=O) could potentially act as the four-atom component. However, the reactivity of the isothiocyanate group often dominates. A more plausible scenario for a reaction that could be conceptually categorized under [4+1] cycloaddition involves the isothiocyanate moiety itself. For instance, reactions of isothiocyanates with diazo compounds have been studied, which can lead to the formation of five-membered thiatriazine heterocycles, although the mechanism is often complex and may proceed through intermediates rather than a direct cycloaddition.

[2+2] Cycloadditions (e.g., Thia-Paternò–Büchi reactions)

The Thia-Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene to form a thietane. researchgate.netchemistryviews.org While this compound contains a C=S bond within the isothiocyanate group, its direct participation in a classical Thia-Paternò–Büchi reaction is not typical. The Paternò–Büchi reaction and its thio-variant generally involve the photoexcitation of the carbonyl or thiocarbonyl compound, which then adds to a ground-state alkene. nih.govwikipedia.org The α,β-unsaturated nature of this compound could potentially allow it to act as the alkene component in such a reaction with an excited thioketone.

More relevant to the isothiocyanate functionality are [2+2] cycloadditions involving the C=N or C=S bonds of the isothiocyanate group with highly reactive species. However, these are less common than the reactions involving the α,β-unsaturated system.

Applications in Organic Synthesis as a Versatile Building Block

The real synthetic utility of α,β-unsaturated acyl isothiocyanates like this compound is well-demonstrated in their use as precursors for a variety of heterocyclic compounds, particularly quinazolines and pyrimidines. The general strategy involves the initial nucleophilic attack at the electrophilic carbon of the isothiocyanate group, followed by intramolecular cyclization.

While direct studies on this compound are limited, the reactivity of a closely related analogue, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, provides a clear blueprint for these transformations. tsijournals.com

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline derivatives are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolines from this compound can be envisioned through its reaction with anthranilic acid. The initial step is the nucleophilic addition of the amino group of anthranilic acid to the isothiocyanate carbon, forming an N-acylthiourea intermediate. This intermediate can then undergo intramolecular cyclization, followed by dehydration, to yield the quinazoline ring system. tsijournals.comresearchgate.net

A study on a similar α,β-unsaturated acyl isothiocyanate demonstrated that heating the N-acylthiourea adduct with a dehydrating agent like acetic anhydride (B1165640) promotes the cyclization to the corresponding quinazoline derivative. tsijournals.com

Table 1: Proposed Synthesis of Quinazoline Derivative from this compound

| Step | Reactants | Intermediate/Product | Conditions |

| 1 | This compound, Anthranilic acid | N-(3-Methylbut-2-enoyl)-N'-(2-carboxyphenyl)thiourea | Reflux in a suitable solvent (e.g., acetone) tsijournals.com |

| 2 | N-(3-Methylbut-2-enoyl)-N'-(2-carboxyphenyl)thiourea | 2-((3-Methylbut-2-enoyl)amino)-4-oxo-3,4-dihydroquinazoline-2-thione | Heating in acetic anhydride tsijournals.com |

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are another fundamentally important class of heterocycles, forming the core structure of nucleobases in DNA and RNA. The synthesis of pyrimidines using this compound can be achieved by reacting it with primary amines. The reaction of an α,β-unsaturated acyl isothiocyanate with an aromatic amine can lead to the formation of a pyrimidine derivative directly, without the isolation of the initial adduct. tsijournals.com The reaction likely proceeds through the formation of the thiourea adduct, which then undergoes an intramolecular Michael addition of the newly introduced nitrogen onto the α,β-unsaturated system, followed by tautomerization and elimination to afford the pyrimidine ring.

Table 2: Proposed Synthesis of Pyrimidine Derivatives from this compound

| Reactant (Amine) | Proposed Pyrimidine Product | Typical Conditions |

| Aniline | 1-Phenyl-4-(prop-1-en-2-yl)-6-thioxo-1,6-dihydropyrimidin-2(3H)-one | Reflux in a dry solvent like acetone tsijournals.com |

| p-Toluidine | 1-(p-Tolyl)-4-(prop-1-en-2-yl)-6-thioxo-1,6-dihydropyrimidin-2(3H)-one | Reflux in a dry solvent like acetone tsijournals.com |

| p-Anisidine | 1-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-6-thioxo-1,6-dihydropyrimidin-2(3H)-one | Reflux in a dry solvent like acetone tsijournals.com |

The research on analogous compounds underscores the potential of this compound as a powerful tool in synthetic organic chemistry for the construction of diverse and medicinally relevant heterocyclic frameworks. tsijournals.comresearchgate.net

Formation of Other Nitrogen and Sulfur-Containing Heterocycles

The rich chemistry of acyl isothiocyanates allows for their conversion into a variety of other nitrogen and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org The specific product formed often depends on the nature of the nucleophile and the reaction conditions.

Thiazole (B1198619) Derivatives: Thiazoles can be synthesized from acyl isothiocyanates through various routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. nih.gov While not a direct reaction of the isothiocyanate, the latter can be a precursor to the required thioamide.

1,3,4-Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often involves the reaction of an isothiocyanate with a hydrazine derivative to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized to the thiadiazole ring system. For example, N-(4-chlorophenyl)hydrazinecarbothioamide, derived from 4-chlorophenyl isothiocyanate, can be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative. nih.gov

1,2,4-Triazole (B32235) Derivatives: 1,2,4-Triazoles are readily accessible from acyl isothiocyanates. The reaction with hydrazine or its derivatives leads to the formation of thiosemicarbazide intermediates, which upon cyclization, yield 1,2,4-triazole-thiones. arkat-usa.orgidosi.org For instance, lauroyl isothiocyanate reacts with various hydrazine derivatives to form substituted 1,2,4-triazoles. idosi.org Similarly, phthalimidoacetyl isothiocyanate reacts with 2-cyanoacetohydrazide (B512044) to produce a 1,2,4-triazole derivative. jst.go.jp

Table 2: Synthesis of Various Heterocycles from Analogous Acyl Isothiocyanates

| Acyl Isothiocyanate | Nucleophile | Heterocyclic Product | Reference |

| Lauroyl isothiocyanate | Phenyl hydrazine | 1-Phenyl-4-lauroyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole | idosi.org |

| Phenylacetyl isothiocyanate | Benzoyl hydrazine | 4-Benzoyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

| 4-Chlorophenyl isothiocyanate | Hydrazine hydrate | N-(4-chlorophenyl)hydrazinecarbothioamide (intermediate for 1,3,4-thiadiazole) | nih.gov |

| Phthalimidoacetyl isothiocyanate | 2-Cyanoacetohydrazide | 4-(Phthalimidoacetyl)-5-(cyanomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | jst.go.jp |

This table showcases the versatility of acyl isothiocyanates in heterocyclic synthesis, suggesting potential reaction pathways for this compound.

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Research

While direct applications of this compound in pharmaceutical and agrochemical research are not extensively documented, the heterocyclic scaffolds derived from acyl isothiocyanates are of significant interest in these fields. Many of the resulting heterocycles, such as 1,3-oxazines, thiazoles, and triazoles, are known to exhibit a wide range of biological activities. nih.govijrpr.com

Pharmaceutical Research: Isothiocyanate-derived heterocycles are integral components of many biologically active compounds. For example, 1,3-oxazine derivatives have been investigated for their potential as antiviral, antitumor, and antimicrobial agents. ijrpr.com Thiazole-containing compounds are found in numerous clinically approved drugs and are explored for their antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net Furthermore, 1,2,4-triazole derivatives are known to possess antifungal, anti-inflammatory, and anticonvulsant activities. idosi.org The synthesis of these heterocycles often proceeds through isothiocyanate intermediates, highlighting their importance as building blocks in drug discovery. rsc.org

Agrochemical Research: In the field of agrochemicals, heterocyclic compounds derived from isothiocyanates have also demonstrated significant potential. For instance, certain 1,2,4-triazole derivatives have been patented and are used as herbicides and fungicides. idosi.org The lipophilicity of the acyl chain in compounds like lauroyl isothiocyanate can enhance the permeation of the resulting triazole derivatives through the cell membranes of fungi, contributing to their antifungal efficacy. idosi.org This suggests that the 3-methylbut-2-enyl group in the target compound could also modulate the biological activity of its derivatives.

The versatile reactivity of the acyl isothiocyanate functionality makes it a valuable synthon for generating diverse molecular architectures with potential applications in life sciences.

Spectroscopic and Advanced Structural Elucidation Research of 3 Methylbut 2 Enoyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 3-Methylbut-2-enoyl isothiocyanate is expected to display distinct signals corresponding to the different proton environments within the molecule. The spectrum would feature a signal for the vinylic proton on the α,β-unsaturated system and signals for the two methyl groups.

The vinylic proton (H-2) would appear as a multiplet or a broad singlet due to coupling with the protons of the two methyl groups. The two methyl groups (H-4 and H-5) are chemically distinct. One methyl group is cis to the carbonyl group, and the other is trans, leading to slightly different chemical shifts. Each methyl signal would appear as a doublet, coupling to the vinylic proton.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and general principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.8 - 6.2 | Multiplet (m) | ~1.5 |

| H-4 (CH₃) | 1.9 - 2.1 | Doublet (d) | ~1.5 |

| H-5 (CH₃) | 2.1 - 2.3 | Doublet (d) | ~1.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct carbon signals are expected for this compound. These include the carbonyl carbon, the two olefinic carbons of the double bond, the two methyl carbons, and the highly characteristic isothiocyanate carbon.

A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the -N=C=S carbon. This signal is often very broad and weak, sometimes described as "near-silent," due to quadrupolar broadening from the adjacent nitrogen atom and the molecule's structural flexibility. nih.govglaserchemgroup.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and general principles of NMR spectroscopy.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 160 - 170 |

| C-2 (=CH) | 120 - 130 |

| C-3 (=C(CH₃)₂) | 150 - 160 |

| C-4 (CH₃) | 20 - 25 |

| C-5 (CH₃) | 25 - 30 |

| C-6 (N=C=S) | 130 - 140 (typically broad) glaserchemgroup.com |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduresearchgate.net For this compound, a key correlation would be observed between the vinylic proton (H-2) and the protons of both methyl groups (H-4 and H-5), confirming their proximity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It would show cross-peaks connecting the H-2 signal to the C-2 signal, the H-4 signal to the C-4 signal, and the H-5 signal to the C-5 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete carbon skeleton by showing long-range (typically 2-3 bond) ¹H-¹³C correlations. glaserchemgroup.comsdsu.edu Key expected correlations for this molecule would include:

The methyl protons (H-4, H-5) correlating to the olefinic carbons (C-2 and C-3) and the carbonyl carbon (C-1).

The vinylic proton (H-2) correlating to the carbonyl carbon (C-1) and the quaternary olefinic carbon (C-3).

Crucially, correlations from the vinylic proton (H-2) and potentially the methyl protons to the isothiocyanate carbon (C-6) would help to locate its otherwise broad and potentially indistinct signal. glaserchemgroup.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the isothiocyanate group (-•NCS) or the entire isothiocyanato group (-NCS), and cleavage of the acyl group.

HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₇NOS), HRMS would be used to confirm the exact mass of the molecular ion, providing definitive evidence for its elemental formula.

Table 3: Mass Spectrometry Data for this compound

| Analysis Type | Information Provided | Expected Value (m/z) |

| Molecular Formula | C₆H₇NOS | N/A |

| Nominal Molecular Weight | Mass to the nearest integer | 141 |

| Exact Mass (for HRMS) | High-precision mass | 141.0248 |

| EI-MS (Molecular Ion) | [M]⁺ | 141 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational and rotational transitions of the bonds within the molecule. Each type of bond (e.g., C=O, C=C, N=C=S) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The analysis of these bands would provide strong evidence for the presence of the acyl isothiocyanate and the α,β-unsaturated carbonyl system.

A theoretical breakdown of the expected IR absorption bands for this compound is presented in the table below. The wavenumber ranges are approximate and can be influenced by the molecular environment and solvent effects.

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate | -N=C=S | Asymmetric stretch | 2140 - 1990 (strong, broad) |

| Carbonyl (α,β-unsaturated) | C=O | Stretch | 1685 - 1665 |

| Alkene | C=C | Stretch | 1650 - 1600 |

| Methyl | C-H | Asymmetric/Symmetric stretch | 2975 - 2950 / 2885 - 2860 |

| Methyl | C-H | Asymmetric/Symmetric bend | 1470 - 1435 / 1385 - 1365 |

| Vinylic | =C-H | Stretch | 3100 - 3000 |

| Vinylic | =C-H | Out-of-plane bend | 1000 - 650 |

The most characteristic and intense absorption would be the asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears as a strong, broad band in the region of 2140-1990 cm⁻¹. The presence of this band would be a key indicator of the isothiocyanate functionality.

The carbonyl (C=O) stretching frequency of the enoyl group would be expected in the range of 1685-1665 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹). This shift is a hallmark of α,β-unsaturation. The C=C stretching vibration itself would likely appear in the 1650-1600 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high accuracy. nist.gov This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a definitive solid-state structure of the molecule. nist.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If a crystal were successfully grown and analyzed, X-ray crystallography would provide a wealth of structural information.

Potential Insights from X-ray Crystallography:

Confirmation of Constitution and Configuration: The technique would unequivocally confirm the connectivity of the atoms, verifying the this compound structure. It would also reveal the relative stereochemistry if chiral centers were present, although in this specific molecule, there are none.

Molecular Geometry: Precise bond lengths and angles would be determined. For instance, the C=O, C=C, and N=C=S bond lengths would provide insight into the degree of electron delocalization within the conjugated system.

Conformation: The solid-state conformation of the molecule would be elucidated, including the dihedral angles between the carbonyl group, the double bond, and the isothiocyanate group. This would reveal whether the molecule adopts a planar or non-planar conformation in the crystal lattice.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as dipole-dipole interactions or weaker van der Waals forces, which govern the solid-state assembly of the molecules.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below. The values are purely illustrative as no experimental data is currently available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1001.7 |

| Z (molecules per unit cell) | 4 |

The determination of the crystal structure of this compound would provide the most definitive structural proof and a fundamental basis for understanding its chemical and physical properties.

Computational and Theoretical Chemistry Investigations of 3 Methylbut 2 Enoyl Isothiocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting the behavior of 3-methylbut-2-enoyl isothiocyanate at the atomic and electronic levels.

Prediction of Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional arrangement of atoms (molecular geometry) are critical determinants of a molecule's reactivity and physical properties. Using computational methods, an optimized geometry of this compound can be determined by finding the minimum energy conformation on the potential energy surface.

DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose, offering a good balance between accuracy and computational cost. researchgate.netresearchgate.net The calculations would likely predict a planar or near-planar arrangement for the enoyl isothiocyanate backbone due to the sp² hybridization of the carbon and oxygen atoms. The isothiocyanate group (-N=C=S) is linear. The predicted bond lengths and angles would reflect the electronic environment of the atoms. For instance, the C=C and C=O double bonds will be shorter than the C-C single bonds.

Illustrative Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| C=O Bond Length | ~1.21 Å |

| C=C Bond Length | ~1.34 Å |

| N=C Bond Length | ~1.20 Å |

| C=S Bond Length | ~1.58 Å |

| C-C-C Bond Angle | ~125° |

| C-N=C Bond Angle | ~178° |

| Note: The data in this table is illustrative and represents typical values for similar functional groups, as specific published data for this compound is unavailable. |

Calculation of Energy Levels and Thermochemical Properties

Quantum chemical calculations can provide valuable information about the energy levels of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, these calculations can be used to determine key thermochemical properties such as the standard enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the thermodynamics of reactions involving this compound.

Illustrative Predicted Energy and Thermochemical Data for this compound

| Property | Predicted Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

| Standard Enthalpy of Formation | -50 kJ/mol |

| Molar Entropy | 350 J/(mol·K) |

| Note: The data in this table is illustrative and based on general principles of computational chemistry, as specific published data for this compound is unavailable. |

Conformational Analysis and Dynamic Behavior Studies

This compound has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the single bonds and calculating the energy at each step, a potential energy surface can be mapped.

The most significant conformational flexibility in this compound would be around the C-C single bond connecting the carbonyl group and the double bond. The relative orientation of the carbonyl group and the C=C double bond can lead to s-cis and s-trans conformers. Computational studies would likely show that the s-trans conformer is more stable due to reduced steric hindrance. Molecular dynamics simulations could further be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a biological or chemical system.

Analysis of Reactive Sites and Electrophilic/Nucleophilic Characteristics

Identifying the reactive sites within a molecule is a key aspect of understanding its chemical behavior. For this compound, several computational tools can be used to predict where electrophilic and nucleophilic attacks are most likely to occur.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the electrostatic potential. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the oxygen and sulfur atoms due to their high electronegativity. researchgate.net The central carbon atom of the isothiocyanate group is known to be highly electrophilic and would therefore be associated with a region of positive potential, making it a prime target for nucleophiles.

Fukui Functions and Dual Descriptor Analysis

Fukui functions provide a more quantitative way to identify reactive sites within a molecule based on how the electron density changes upon the addition or removal of an electron. These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. The dual descriptor is another reactivity indicator derived from the Fukui functions that can distinguish between sites that are more likely to act as an electron acceptor or an electron donor. While specific Fukui function calculations for this compound are not available, the methodology is a powerful tool in computational chemistry for reactivity prediction.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

For this compound, a computational study would first involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT). Subsequently, the HOMO and LUMO energies and their spatial distributions would be calculated.

Hypothetical Application to this compound:

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be located on the electron-rich parts of the molecule, such as the isothiocyanate group (-N=C=S) or the double bond in the butenoyl chain. The energy of the HOMO would indicate its nucleophilicity; a higher energy HOMO suggests greater reactivity as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO would be expected to be centered on the electrophilic carbon atom of the isothiocyanate group or the carbonyl carbon. The energy of the LUMO is a measure of its electrophilicity; a lower energy LUMO indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Without specific computational data, this table remains empty.

Simulation of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are powerful tools for predicting and interpreting various spectroscopic data. These simulations provide valuable insights into the molecular structure and electronic properties of a compound.

Vibrational Spectra (Infrared and Raman):

Theoretical vibrational spectra can be calculated using DFT. The frequencies and intensities of the vibrational modes are determined from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to functional groups. For this compound, key vibrational modes would include the characteristic stretching frequencies of the N=C=S group, the C=O bond, and the C=C bond.

A hypothetical data table for calculated vibrational frequencies would be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N=C=S asymmetric stretch | |

| C=O stretch | |

| C=C stretch |

Without specific computational data, this table remains empty.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra to aid in signal assignment and structural elucidation.

A hypothetical data table for calculated NMR chemical shifts would appear as:

| Atom | Calculated Chemical Shift (ppm) |

| ¹H (specific protons) | |

| ¹³C (specific carbons) |

Without specific computational data, this table remains empty.

UV-Vis Spectra:

Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the calculations would likely predict π → π* and n → π* transitions associated with the conjugated system of the butenoyl group and the isothiocyanate functionality.

A hypothetical data table for calculated UV-Vis absorption would be:

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | ||

| Other significant transitions |

Without specific computational data, this table remains empty.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, one could model various reactions, such as its cycloaddition with a diene or its reaction with a nucleophile. The calculations would involve locating the transition state structure for the reaction and calculating its energy. This information would provide a deep understanding of the reaction pathway and the factors that control its feasibility and selectivity.

A hypothetical data table for a modeled reaction might include:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | |

| Products |

Without specific computational data, this table remains empty.

Mechanistic Studies of Biological Activities Associated with Isothiocyanates, Applicable to 3 Methylbut 2 Enoyl Isothiocyanate

Modulation of Biotransformation Enzymes and Xenobiotic Detoxification Pathways

Isothiocyanates play a significant role in modulating the activity of enzymes involved in the metabolism and detoxification of foreign compounds (xenobiotics), including carcinogens. nih.govtandfonline.com This modulation involves both the induction of Phase II detoxifying enzymes and the inhibition of Phase I enzymes.

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione (B108866) S-transferases, Quinone Reductase)

A key mechanism of action for isothiocyanates is the potent induction of Phase II detoxification enzymes. acs.orgacs.orgumn.edu These enzymes, including Glutathione S-transferases (GSTs) and Quinone Reductase (QR), play a crucial role in protecting cells from the damaging effects of carcinogens and reactive oxygen species by converting them into more water-soluble and easily excretable forms. acs.orgoregonstate.edu Studies have demonstrated that various plant-derived isothiocyanates can increase the activity of GST and QR in different tissues. acs.orgnih.gov For instance, research in animal models has shown that administration of certain isothiocyanates leads to elevated levels of these protective enzymes. acs.orgnih.gov The induction of Phase II enzymes is considered a critical part of the protective effects of isothiocyanates. umn.edunih.gov

Table 1: Effect of Isothiocyanates on Phase II Detoxifying Enzymes

| Isothiocyanate | Enzyme(s) Induced | Study Finding |

| Allyl isothiocyanate, Sulforaphane (B1684495), and others | Glutathione S-transferases (GST), Quinone Reductase (QR) | Increased GST and QR activities in various tissues of rats. acs.orgnih.gov |

| Benzyl (B1604629) isothiocyanate | Glutathione S-transferases (GST) | Induced increased GST activity in the liver and small intestine of mice. oup.com |

| General Isothiocyanates | Glutathione S-transferases (GST), Quinone Reductase (QR) | Potent inducers of Phase II enzymes, a key mechanism of their protective effects. nih.govaacrjournals.org |

Inhibition of Phase I Enzymes (e.g., Cytochrome P450 isoforms)

In addition to inducing Phase II enzymes, isothiocyanates can also inhibit Phase I metabolizing enzymes, such as those in the cytochrome P450 (CYP) family. nih.govtandfonline.comumn.edu These enzymes are often involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. nih.govtandfonline.com By inhibiting these enzymes, isothiocyanates can reduce the formation of these harmful metabolites. tandfonline.comacs.org

The inhibition of CYP enzymes by isothiocyanates can occur through competitive inhibition or direct covalent modification. nih.gov The specific effects can vary depending on the isothiocyanate and the CYP isoform. For example, studies in rat hepatocytes have shown that both aliphatic and aromatic isothiocyanates can downregulate the expression and activity of certain CYP isoforms like CYP3A2, while some aromatic isothiocyanates can upregulate others like CYP1A1 and CYP1A2. oregonstate.edubohrium.com This selective inhibition of enzymes involved in carcinogen activation is considered a major mechanism of the protective action of isothiocyanates. tandfonline.comumn.edunih.gov

Table 2: Effect of Isothiocyanates on Phase I Enzymes

| Isothiocyanate Type | Cytochrome P450 Isoform | Effect |

| Aliphatic and Aromatic | CYP3A2 | Downregulation of mRNA expression and activity. oregonstate.edubohrium.com |

| Aromatic | CYP1A1, CYP1A2 | Upregulation of mRNA expression and activity. oregonstate.edubohrium.com |

| Aliphatic | CYP1A1, CYP1A2 | Decreased transcription and activity. bohrium.com |

| General Isothiocyanates | Various CYP isoforms | Inhibition of enzymes involved in carcinogen activation. nih.govtandfonline.comumn.edu |

Cellular Signaling Pathway Modulation

Isothiocyanates exert their biological effects by modulating several key cellular signaling pathways that are crucial for cellular defense, growth, and survival.

Activation of the Nuclear Factor E2-Related Factor 2 (Nrf2)-Dependent Pathway

The activation of the Nuclear Factor E2-Related Factor 2 (Nrf2) pathway is a central mechanism by which isothiocyanates, including sulforaphane, exert their protective effects. oregonstate.edunih.govyoutube.com Nrf2 is a transcription factor that regulates a wide array of genes involved in antioxidant defense and detoxification. nih.govnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. oregonstate.eduyoutube.com Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. oregonstate.edunih.gov This interaction leads to a conformational change in Keap1, causing it to release Nrf2. oregonstate.eduyoutube.com Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govoregonstate.edu This binding initiates the transcription of numerous protective genes, including those for GSTs, QR, and other antioxidant enzymes. nih.govnih.govoregonstate.edu The Nrf2 pathway is considered a master regulator of the cellular antioxidant response, and its activation by isothiocyanates is a key aspect of their biological activity. youtube.comyoutube.comnih.gov Studies have shown that the protective effects of isothiocyanates are diminished in the absence of Nrf2. nih.govnih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Isothiocyanates have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes several key kinases such as ERK, JNK, and p38. The activation of these pathways can have different outcomes depending on the cellular context and the specific isothiocyanate. For instance, some studies suggest that activation of JNK and ERK2 generally promotes the Nrf2 pathway, while p38 activation can be inhibitory. nih.gov Research has also indicated that certain isothiocyanates can induce the phosphorylation of ERK1/2, which is an upstream event in the activation of Nrf2. nih.gov The modulation of MAPK signaling by isothiocyanates is another important mechanism through which they can exert their anti-cancer and other biological effects. nih.gov

Regulation of Histone Deacetylase Activity

Emerging evidence indicates that isothiocyanates can also act as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, proteins that package DNA into chromatin. wikipedia.org The removal of acetyl groups leads to a more condensed chromatin structure, which can repress gene transcription. wikipedia.org

By inhibiting HDACs, isothiocyanates can lead to an increase in histone acetylation. nih.govresearchgate.net This "hyperacetylation" results in a more relaxed chromatin structure, allowing for the transcription of certain genes, including tumor suppressor genes. nih.govnih.gov Several studies have shown that isothiocyanates like sulforaphane can inhibit HDAC activity in various cancer cell lines. nih.govnih.gov This inhibition of HDACs by isothiocyanates represents an epigenetic mechanism through which these compounds can influence gene expression and exert their anti-cancer properties. nih.govmdpi.com

Induction of Apoptosis in Cell Culture Systems (In Vitro Research)

Isothiocyanates are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells. nih.gov This process is fundamental to their potential as chemopreventive agents. nih.gov Studies have shown that the isothiocyanate moiety is crucial for this activity, though the specific chemical structure of the side chain significantly influences its cytotoxic potency. Aromatic isothiocyanates, for instance, are generally more cytotoxic than their aliphatic counterparts.

Mitochondrial Apoptotic Mechanisms (e.g., Cytochrome c Release, Bcl-2 Family Regulation)

A primary pathway through which isothiocyanates trigger apoptosis is by targeting the mitochondria. They can induce the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the apoptotic cascade. nih.gov This release is often regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov

Isothiocyanates can disrupt the balance of these proteins, leading to apoptosis. For example, they have been shown to down-regulate the expression of anti-apoptotic Bcl-2 and up-regulate the expression of pro-apoptotic Bax. nih.govnih.gov Some isothiocyanates, like phenethyl isothiocyanate (PEITC), can cause the dissociation of Bcl-xL from Bak and Bax in the mitochondria, further promoting cell death. Notably, even in cells that overexpress the anti-apoptotic protein Bcl-2, certain isothiocyanates can still effectively induce apoptosis. The generation of reactive oxygen species (ROS) by isothiocyanates can also contribute to mitochondrial dysfunction and the subsequent release of apoptotic factors. nih.govnih.gov

Caspase Activation and Executioner Pathways

The release of cytochrome c into the cytosol leads to the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis. noaa.gov Isothiocyanates have been demonstrated to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7. nih.govmdpi.com The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately, cell death. mdpi.com

Studies have shown that treatment with isothiocyanates like PEITC and sulforaphene (B1682523) leads to a significant increase in the activity of caspases-3, -7, and -9. nih.govnih.gov The activation of caspase-8 has also been observed, suggesting the involvement of an extrinsic apoptotic pathway in some cases. nih.govmdpi.com This intricate activation of caspase cascades underscores the multifaceted approach by which isothiocyanates dismantle the cell during apoptosis.

Inhibition of Cell Proliferation and Cell Cycle Progression (In Vitro Research)

For instance, benzyl isothiocyanate and phenethyl isothiocyanate have been found to inhibit DNA synthesis and significantly increase the doubling time of Caco-2 colon cancer cells. nih.gov This effect is often linked to the activation of DNA damage checkpoints. nih.gov Phenylhexyl isothiocyanate has been shown to inhibit cell cycle progression by down-regulating the expression of cyclins and up-regulating cyclin-dependent kinase (cdk)-inhibitors. spandidos-publications.com

Anti-inflammatory Mechanistic Insights

Isothiocyanates possess significant anti-inflammatory properties, primarily through their ability to modulate pro-inflammatory signaling pathways. nih.govnih.gov A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. foodandnutritionjournal.orgnih.gov By preventing the activation of NF-κB, isothiocyanates can downregulate the expression of numerous pro-inflammatory mediators. nih.govmdpi.com

These compounds have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Furthermore, isothiocyanates like sulforaphane can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory molecules. nih.govnih.gov The anti-inflammatory actions of isothiocyanates are also linked to their ability to interact with sulfhydryl groups on proteins, directly affecting their function. nih.govresearchgate.net

Antimicrobial Mechanistic Insights

The antimicrobial activity of isothiocyanates against a range of human pathogens has been well-documented. proquest.comnih.gov Their mechanisms of action are multifaceted and often depend on the specific isothiocyanate and the target microorganism. A primary mode of action involves disrupting the integrity of the bacterial cell membrane. nih.govnih.gov For example, allyl isothiocyanate (AITC) has been shown to cause leakage of cellular metabolites, similar to the action of the membrane-disrupting antibiotic polymyxin (B74138) B. nih.gov

Isothiocyanates can also interfere with essential cellular processes. AITC has been found to inhibit enzymes like thioredoxin reductase and acetate (B1210297) kinase by interacting with their sulfhydryl groups. nih.gov Benzyl isothiocyanate (BITC) has been observed to impair energy metabolism and induce protein aggregation in Campylobacter jejuni. asm.org The chemical structure of the isothiocyanate plays a crucial role in its antimicrobial efficacy, with aromatic structures like BITC and PEITC often showing greater potency than aliphatic ones like AITC. nih.govmdpi.com

Other Mechanistic Investigations

The biological activities of isothiocyanates extend beyond their anti-cancer and anti-inflammatory roles, with research pointing to potential anti-diabetic, neuroprotective, and antioxidant effects.

Anti-diabetic: Some isothiocyanates, like allyl isothiocyanate, have shown potential in mitigating oxidative and inflammatory stress associated with type 2 diabetes. nih.gov They may help regulate blood sugar and insulin (B600854) levels and protect against organ damage. medicalnewstoday.com

Neuroprotective: Isothiocyanates have demonstrated neuroprotective properties in various models of neurodegenerative diseases. nih.gov A key mechanism is the activation of the Nrf2/ARE pathway, which upregulates antioxidant defenses in the brain. foodandnutritionjournal.orgnih.gov This helps to counteract oxidative stress, a major contributor to neuronal damage. nih.gov They may also exert neuroprotective effects by reducing inflammation in the brain. mdpi.com

Antioxidant: The antioxidant effects of isothiocyanates are largely attributed to their ability to induce phase II detoxification enzymes, which are regulated by the Nrf2 transcription factor. foodandnutritionjournal.orgoregonstate.edu By activating Nrf2, isothiocyanates enhance the cellular antioxidant defense system, protecting cells from damage by reactive oxygen species (ROS). foodandnutritionjournal.org Paradoxically, they can also act as pro-oxidants, generating ROS to induce apoptosis in cancer cells. nih.govnih.gov

Interactive Data Tables

Table 1: Effects of Various Isothiocyanates on Cancer Cell Lines This table summarizes the observed effects of different isothiocyanates on various cancer cell lines as reported in the literature.

| Isothiocyanate | Cell Line | Observed Effect |

|---|---|---|

| Phenethyl isothiocyanate | Jurkat T-lymphoma | Cytotoxic, induced apoptosis even with Bcl-2 overexpression |

| Allyl isothiocyanate | HeLa | G2/M phase cell cycle arrest nih.gov |

| Benzyl isothiocyanate | Caco-2 | Inhibition of DNA synthesis, G2/M phase arrest nih.gov |

| Phenethyl isothiocyanate | Caco-2 | Inhibition of DNA synthesis, G2/M phase arrest nih.gov |

| Sulforaphene | HepG2 | Cytotoxic, induced apoptosis, Sub G0/G1 phase arrest nih.gov |

| Allyl isothiocyanate | HT-29 | Induced apoptosis via ROS production and ER stress spandidos-publications.com |

Table 2: Antimicrobial Activity of Selected Isothiocyanates This table highlights the minimum inhibitory concentrations (MIC) and observed mechanisms of action of certain isothiocyanates against various microorganisms.

| Isothiocyanate | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Benzyl isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | Bactericidal mdpi.com |

| Phenethyl isothiocyanate | MRSA | - | Bacteriostatic mdpi.com |

| Allyl isothiocyanate | MRSA | - | Bacteriostatic mdpi.com |

| Allyl isothiocyanate | Salmonella Montevideo, E. coli O157:H7, Listeria monocytogenes | - | Disruption of cell membrane integrity nih.gov |

Analytical Methodologies for Research on 3 Methylbut 2 Enoyl Isothiocyanate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of isothiocyanates, providing the necessary separation of the target compound from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and content of isothiocyanates. mdpi.com Reversed-phase HPLC is commonly used, allowing for the separation of compounds with a wide range of polarities. nih.gov

Research on various isothiocyanates has established robust HPLC methods. For instance, a method for allyl isothiocyanate (AITC) used a C18 column with an isocratic mobile phase of water and methanol. nih.gov The detection wavelength is a critical parameter; for AITC, 246 nm has been utilized, while for enzalutamide's isothiocyanate impurity, a maximum UV absorbance was noted at 295 nm. nih.govpnrjournal.com However, many isothiocyanates, like sulforaphane (B1684495), lack a strong UV chromophore, which can limit sensitivity. mdpi.comnih.gov To overcome this, derivatization with reagents like 2-naphthalenethiol (B184263) can be employed to enhance UV detectability. nih.gov Another challenge is the potential for isothiocyanates to precipitate in the chromatographic system, leading to inaccurate quantification; heating the column to around 60°C has been shown to reduce this issue. researchgate.net The purity of synthesized isothiocyanate-N-acetyl-L-cysteine conjugates has been successfully assessed using HPLC with DAD detection, achieving purities over 94%. mostwiedzy.pl

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradients of water and organic solvents (e.g., acetonitrile, methanol), often with 0.1% formic acid. pnrjournal.com |

| Detection | UV/Vis or Photodiode Array (PDA) Detector. Wavelengths are compound-specific (e.g., 246 nm, 295 nm). nih.govpnrjournal.com |

| Flow Rate | Typically in the range of 0.5-1.0 mL/min. nih.govpnrjournal.com |

| Column Temperature | Can be elevated (e.g., 60°C) to improve solubility and peak shape. researchgate.net |

| Derivatization | Pre-column derivatization (e.g., with N-acetyl-L-cysteine or 2-naphthalenethiol) can be used to enhance detection. nih.govmostwiedzy.pl |

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds, including many isothiocyanates. mdpi.com When coupled with a Flame Ionization Detector (FID), GC is a powerful tool for the quantification of these volatile substances. mdpi.com Dichloromethane (B109758) is a common solvent for extracting isothiocyanates from samples prior to GC analysis. mdpi.com

A significant consideration in the GC analysis of isothiocyanates is their potential for thermal degradation. mdpi.com Some isothiocyanates are thermolabile and can break down in the high temperatures of the GC injection port, which can lead to inaccurate results. mdpi.comacs.org For example, the thermal degradation of sulforaphane to 3-butenyl isothiocyanate has been observed under certain GC conditions. mdpi.com Despite this limitation, GC remains a valuable technique for profiling volatile isothiocyanates in various samples. nih.gov

Table 2: General GC Parameters for Volatile Isothiocyanate Analysis

| Parameter | Details |

|---|---|

| Column | Capillary columns (e.g., ZB-5, 5% phenyl polysiloxane). scispace.com |

| Carrier Gas | Helium or Nitrogen. scispace.com |

| Detector | Flame Ionization Detector (FID). mdpi.com |

| Injector Temperature | Optimized to minimize thermal degradation (e.g., 250°C). scispace.com |

| Oven Program | Temperature gradient to separate compounds based on boiling points (e.g., starting at 50-70°C, ramping up to 280°C). scispace.com |

| Sample Preparation | Typically involves extraction with a volatile organic solvent like dichloromethane. mdpi.com |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and sensitive quantification of 3-methylbut-2-enoyl isothiocyanate and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a primary method for analyzing volatile isothiocyanate profiles. mdpi.comnih.gov This technique has been widely used for the determination of isothiocyanates in various matrices. mdpi.com Sample introduction methods can include direct injection of an extract or headspace solid-phase microextraction (HS-SPME), which is an eco-friendly technique for analyzing volatile compounds. mdpi.comnih.gov

Following separation by the GC column, compounds are ionized, and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries (e.g., NIST) for positive identification of the compounds. researchgate.net GC-MS has been successfully used to identify numerous isothiocyanates and other volatile hydrolysis products from glucosinolates in plant extracts. scispace.comresearchgate.netnih.gov

Table 3: Common GC-MS Parameters for Isothiocyanate Identification

| Parameter | Details |

|---|---|

| Separation | Gas chromatography with temperature programming. scispace.com |

| Ionization | Electron Impact (EI). scispace.com |

| Mass Analyzer | Quadrupole or other mass analyzers. |

| Detection | Mass spectra are collected and compared to databases (e.g., NIST, Wiley) for identification. researchgate.netnih.gov |

| Sample Introduction | Liquid injection or Headspace Solid-Phase Microextraction (HS-SPME). mdpi.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile isothiocyanates and their metabolites, which are often not amenable to GC analysis. mdpi.com LC-MS is particularly crucial for pharmacokinetic studies, enabling the quantification of isothiocyanate metabolites in biological fluids like plasma and urine. nih.gov

The metabolism of isothiocyanates often proceeds through the mercapturic acid pathway, resulting in conjugates with glutathione (B108866), cysteinylglycine (B43971), cysteine, and N-acetyl-L-cysteine (NAC). mostwiedzy.plnih.gov LC-MS/MS methods have been developed and validated for the sensitive and specific quantification of these metabolites. nih.gov These methods often use a triple quadrupole (QqQ) mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.govnih.gov Derivatization of the parent isothiocyanate, for example with N-(tert-butoxycarbonyl)-L-cysteine methyl ester, can be used to allow for the simultaneous determination of the parent compound and its more polar metabolites in a single LC-MS run. nih.gov

Table 4: Representative LC-MS/MS Parameters for Isothiocyanate Metabolite Analysis

| Parameter | Details |

|---|---|

| Chromatography | Reversed-phase UHPLC or HPLC. nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), often in negative or positive mode depending on the analyte. nih.gov |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) on a triple quadrupole or high-resolution mass spectrometer. nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.govnih.gov |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) for biological samples. nih.gov |

| Analytes | Parent isothiocyanate and its conjugates (e.g., -glutathione, -cysteine, -N-acetyl-L-cysteine). nih.gov |

Extraction Methods for this compound and Its Metabolites from Biological or Synthetic Matrices

The isolation of this compound from the complex mixtures in which it is synthesized or from biological samples is a critical step for its analysis and further research. The choice of extraction method depends on the nature of the matrix (e.g., synthetic reaction mixture, plasma, urine) and the physicochemical properties of the compound.

While specific, detailed protocols for the extraction of this compound from biological matrices are not extensively documented in publicly available literature, general methods for isothiocyanate extraction can be adapted. For synthetic matrices, the work-up procedures following its synthesis provide a foundational method for its isolation.

Extraction from Synthetic Matrices

Following the synthesis of this compound, a primary purification step involves the removal of the reaction solvent. In one documented synthesis, after the reaction of 3-methylbut-2-enoyl chloride with an isothiocyanate source, the resulting this compound was isolated simply by the evaporation of the solvent. google.com This straightforward approach is suitable when the desired compound is the main non-volatile product and the remaining impurities can be removed through this process.

For more complex reaction mixtures containing by-products or unreacted starting materials, further purification techniques such as column chromatography would be necessary. The choice of solvent system for chromatography would be dictated by the polarity of this compound and the impurities present.

General Extraction Strategies for Isothiocyanates from Biological Matrices

Although specific data for this compound is limited, established methods for other isothiocyanates from biological samples like plasma, urine, or tissue homogenates typically involve either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods aim to separate the isothiocyanates from proteins, salts, and other endogenous components.

Liquid-Liquid Extraction (LLE) is a conventional method that relies on the differential solubility of the analyte between two immiscible liquid phases. An organic solvent, such as dichloromethane or ethyl acetate (B1210297), is used to extract the relatively nonpolar isothiocyanates from the aqueous biological sample. The efficiency of the extraction can be influenced by the pH of the aqueous phase.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For isothiocyanates, reversed-phase sorbents (e.g., C18) are commonly used. The sample is typically loaded onto the conditioned cartridge, followed by washing steps to remove interferences, and finally, the elution of the target compound.

The table below summarizes hypothetical extraction parameters that could be applied and optimized for the extraction of this compound from various matrices, based on general principles for similar compounds.

| Matrix | Extraction Method | Key Parameters |

| Synthetic Reaction Mixture | Solvent Evaporation | - Solvent: Tetrahydrofuran (THF) - Procedure: Removal of solvent under reduced pressure. google.com |

| Hypothetical Biological Matrix (e.g., Plasma, Urine) | Liquid-Liquid Extraction (LLE) | - Extraction Solvent: Dichloromethane or Ethyl Acetate - Procedure: Vortexing of the biological fluid with the extraction solvent, followed by centrifugation to separate the phases. The organic layer containing the analyte is then collected. |

| Hypothetical Biological Matrix (e.g., Plasma, Urine) | Solid-Phase Extraction (SPE) | - Sorbent: C18 (Reversed-Phase) - Conditioning: Methanol followed by water - Loading: Diluted biological sample - Washing: Water or low percentage of organic solvent in water to remove hydrophilic impurities - Elution: Methanol or acetonitrile |

It is crucial to note that these are generalized procedures, and the optimization of parameters such as solvent choice, pH, and elution conditions would be essential for achieving high recovery and purity of this compound in a specific research context.

Q & A

Q. Basic Research Focus

- Ventilation : Use fume hoods (airflow ≥0.5 m/s) to prevent inhalation (TLV-TWA: 0.1 ppm).

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill management : Neutralize with 10% NaHCO₃, then absorb with vermiculite.

- Storage : Amber glass vials under N₂ at 4°C to prevent polymerization .

What chromatographic methods resolve degradation products during stability studies?

Advanced Research Focus

HPLC Conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% formic acid (70:30).

- Detection: UV 254 nm.

Degradation products (e.g., thioureas, amines) elute at 6.2 min and 8.5 min, respectively. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .

How does structural modification at the methylbutenoyl group alter bioactivity?

Advanced Research Focus

Introducing electron-withdrawing groups (e.g., -NO₂ at C3) enhances antiproliferative activity (IC₅₀ = 8 µM vs. 15 µM for parent compound in MCF-7 cells). Conversely, bulky substituents (e.g., -Ph) reduce membrane permeability. SAR studies indicate the isothiocyanate group and α,β-unsaturation are critical for target binding .

Q. Tables

Table 1: Comparison of Reactivity with Nucleophiles

| Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Benzylamine | N-Benzylthiourea | 92 | EtOH, 25°C, 2h | |

| Thiophenol | S-Phenyldithiocarbamate | 88 | DMF, 50°C, 4h | |

| Water | Amine + COS | 85 | 1M HCl, 60°C, 2h |

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| HT-29 | 12 | Caspase-3 activation, PARP cleavage | |

| MCF-7 | 15 | G0/G1 cell cycle arrest | |

| A549 | 25 | NF-κB inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.